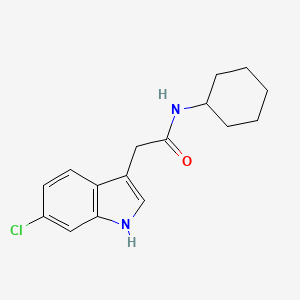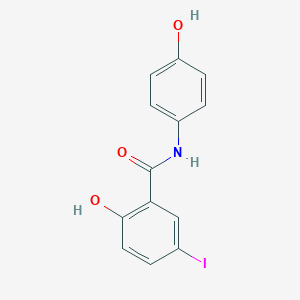![molecular formula C11H8N2O B6643442 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine, also known as FPP, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. FPP is a synthetic compound that is structurally similar to naturally occurring alkaloids, such as harmine and harmaline. In
Mecanismo De Acción
The exact mechanism of action of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate various signaling pathways in cells. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit the activity of certain enzymes, such as protein kinases and topoisomerases, which play a role in cell proliferation and DNA replication.
Biochemical and Physiological Effects
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has also been shown to inhibit the replication of viruses, such as hepatitis C and HIV. In addition, 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have antioxidant properties, which may be beneficial in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it an ideal compound for use in laboratory experiments. However, one limitation of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine. One area of interest is its potential use in combination therapy for cancer treatment. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have synergistic effects when combined with other anticancer agents, such as cisplatin and doxorubicin. Another area of interest is its potential use in treating viral infections, such as COVID-19. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have activity against coronaviruses in vitro, and further studies are needed to determine its potential efficacy in treating COVID-19. Finally, 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine may have potential applications in the field of neuroscience, particularly in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine involves the condensation of 2-furylaldehyde and 2-aminopyridine in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and reduction. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antimicrobial properties. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-(furan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-10(14-7-1)9-4-3-8-5-6-12-11(8)13-9/h1-7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOGKGHHBZPGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643381.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)



![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)
![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)